molecular formula C24H32O10 B14800896 [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate

[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate

Cat. No.: B14800896
M. Wt: 480.5 g/mol
InChI Key: FWKBQAVMKVZEOT-OSRKUIHLSA-N
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Description

The compound [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate is a complex organic molecule with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction, where a precursor molecule undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of ester groups: Esterification reactions are used to introduce the acetyloxymethyl and 3-methylbutanoyloxy groups. This involves reacting the spirocyclic core with acetic anhydride and 3-methylbutanoic acid under acidic or basic conditions.

    Epoxidation: The formation of the oxirane ring (epoxide) is typically achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or epoxide sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate: can be compared with other spirocyclic compounds and esters:

The uniqueness of [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate lies in its specific combination of functional groups and spirocyclic core, which may confer unique reactivity and bioactivity.

Properties

Molecular Formula

C24H32O10

Molecular Weight

480.5 g/mol

IUPAC Name

[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate

InChI

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3/t18?,21?,22?,24-/m1/s1

InChI Key

FWKBQAVMKVZEOT-OSRKUIHLSA-N

Isomeric SMILES

CC(C)CC(=O)OC1C2C(=CC([C@]23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C

Canonical SMILES

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C

Origin of Product

United States

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